N,N-Dimethyl-2,4-dinitroaniline
Overview
Description
Synthesis Analysis
N,N-Dimethyl-2,4-dinitroaniline and related compounds have been synthesized and studied for their potential as anionic chromogenic chemosensors, particularly in detecting cyanide ions. These compounds exhibit color changes in the presence of cyanide due to nucleophilic attacks on the dinitrophenyl group, indicating their usefulness in sensor applications (Heying et al., 2015).
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-2,4-dinitroaniline derivatives has been analyzed through various spectroscopic techniques. For example, crystallography studies have provided insight into the intermolecular interactions, including hydrogen bonding, which plays a crucial role in the stability and properties of these compounds (Zhu, Li, & Zhang, 2011).
Chemical Reactions and Properties
The chemical reactivity of N,N-Dimethyl-2,4-dinitroaniline includes its participation in nucleophilic aromatic substitutions, demonstrating its potential in synthesizing novel organic materials with specific functionalities. These reactions are influenced by the presence of nitro groups, which act as electron-withdrawing groups, facilitating the nucleophilic attack (Marquet et al., 1987).
Physical Properties Analysis
Studies on the physical properties of N,N-Dimethyl-2,4-dinitroaniline derivatives have shown that these compounds can form stable crystals with distinct optical properties. For instance, the growth and characterization of single crystals reveal their potential in applications requiring specific optical characteristics, such as in the field of nonlinear optics (Jebin et al., 2016).
Chemical Properties Analysis
The chemical properties of N,N-Dimethyl-2,4-dinitroaniline, such as its acidity and reactivity towards various reagents, have been extensively studied. For example, the interaction with sodium methoxide highlights its acidity and the influence of N-alkylation on its chemical behavior. This provides valuable information for designing compounds with tailored properties for specific applications (Crampton & Wilson, 1980).
Scientific Research Applications
Use as Herbicides
- Scientific Field : Agriculture, specifically weed control .
- Summary of Application : Dinitroanilines, such as trifluralin, pendimethalin, and oryzalin, have been used as pre-emergence herbicides for weed control for decades . They are microtubule inhibitors, targeting tubulin proteins in plants and protists .
- Methods of Application : These herbicides are typically applied to the soil before the emergence of weeds . The specific application method and rate can vary depending on the specific herbicide product and the type of weed being targeted.
- Results or Outcomes : With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased . Target-site resistance (TSR) to dinitroanilines due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species .
Impact on Rotational Crops
Safety And Hazards
“N,N-Dimethyl-2,4-dinitroaniline” is considered hazardous . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can also cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ .
properties
IUPAC Name |
N,N-dimethyl-2,4-dinitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZYZBHIAWDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937264 | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2,4-dinitroaniline | |
CAS RN |
1670-17-3 | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,4-dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYL-2,4-DINITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUZ7HQ82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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